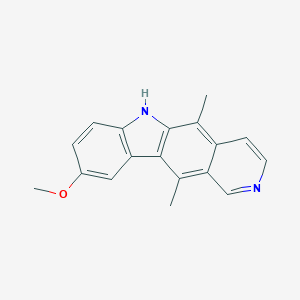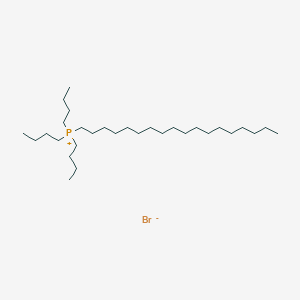
Polonium-210
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polonium-210 is a radioactive element that belongs to the group of heavy metals. It was discovered by Marie and Pierre Curie in 1898 and was named after Marie Curie's homeland, Poland. Polonium-210 is a highly toxic substance and is known to cause tissue damage and cancer. However, it also has several scientific research applications, which make it an important element in the field of nuclear physics and chemistry.
Aplicaciones Científicas De Investigación
Radioactive Properties and Toxicity
Polonium-210 (210Po) is highly radioactive, and even a small amount can be fatal if ingested. It primarily targets the liver, kidneys, and bone marrow, and its toxic effects can be fatal even in minuscule doses. Most of the initial dose of 210Po is quickly excreted, but the remainder is distributed to the soft tissues of the body (Susdarwono, 2021).
Environmental Analysis
210Po is analyzed for radiological impact assessment and as a tracer of environmental processes. It can be lost at temperatures above 100 degrees C, affecting sample preparation. Despite this, 210Po analysis is relatively straightforward due to the ease of source preparation and its uncomplicated alpha spectrum (Matthews, Kim & Martin, 2007).
Bioaccumulation in Marine Phytoplankton
210Po bioaccumulates in marine phytoplankton, introducing this radioisotope into food chains. It accounts for most of the radiation dose to marine organisms and human seafood consumers. Laboratory experiments with algae showed significant uptake and cellular partitioning of 210Po, suggesting its potential as a tracer in ocean surface waters (Stewart & Fisher, 2003).
Polonium's Role in Radiological Terrorism
Polonium-210 gained notoriety for its use in high-profile poisonings. It is difficult to handle due to its radiotoxicity, volatility at low temperatures, and tendency to stick to glass. Its chemistry remains poorly understood, but it is known for its high toxicity and ability to accumulate in soft tissues (Ansoborlo, 2014).
Environmental Presence and Human Exposure
Natural polonium 210 induces chronic doses higher than certain other radioisotopes in the environment. Human exposure through ingestion is significant, especially considering its concentration in marine fauna and tobacco plants (Pradel, Zettwoog, Dellero & Beutier, 2001).
Metabolism in Rats
A study on the metabolism of 210Po in rats showed that volatile 210Po is excreted in very small percentages. However, in large administered amounts, the excretion can be significant (Li et al., 2010).
Analysis in Soil Matrices
Analyzing polonium in environmental samples has been relatively unchanged since the 1960s due to the straightforward nature of its radiochemical analysis. Polonium is analyzed for various purposes, including radiological impact assessment (Sethy et al., 2015).
Health Risks and Protective Measures
Polonium-210 poses serious health risks when incorporated into the human body, usually by ingestion or inhalation. Medical staff caring for patients with Polonium-210 ingestion should use standard precautions to avoid direct contact with contaminated bodily excretions (Moecke et al., 2007).
Propiedades
Número CAS |
13981-52-7 |
|---|---|
Nombre del producto |
Polonium-210 |
Fórmula molecular |
Po |
Peso molecular |
209.98287 g/mol |
Nombre IUPAC |
polonium-210 |
InChI |
InChI=1S/Po/i1+1 |
Clave InChI |
HZEBHPIOVYHPMT-OUBTZVSYSA-N |
SMILES isomérico |
[210Po] |
SMILES |
[Po] |
SMILES canónico |
[Po] |
Sinónimos |
210Po radioisotope Po-210 radioisotope Polonium-210 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



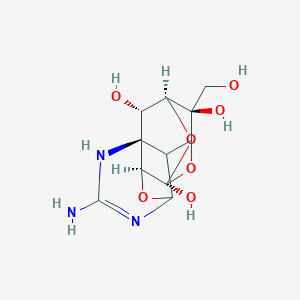
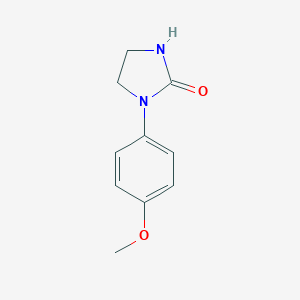

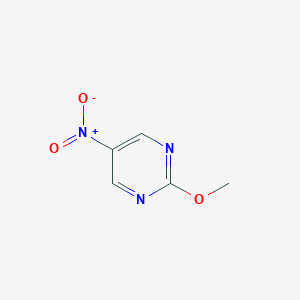
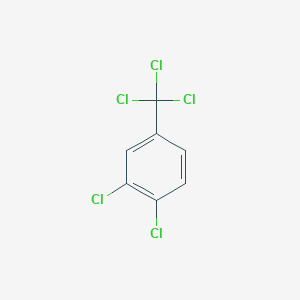
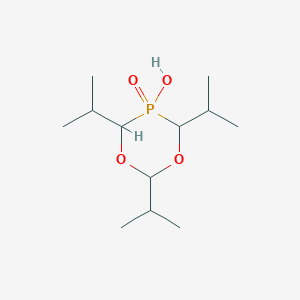
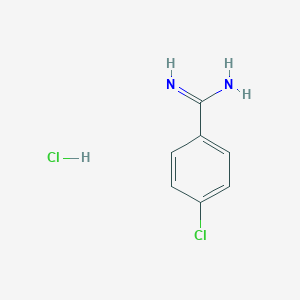
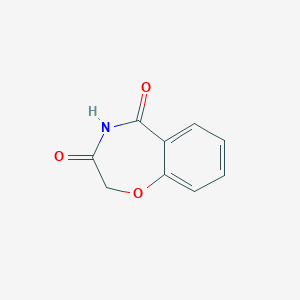
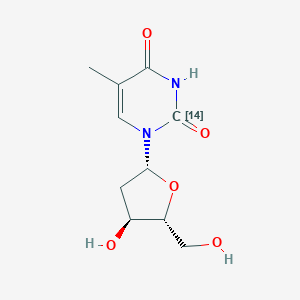
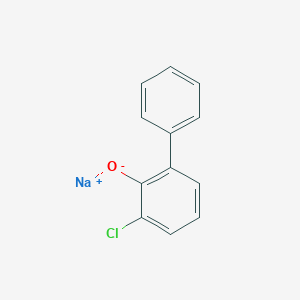
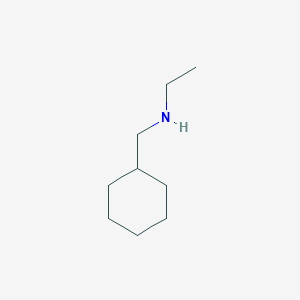
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
